molecular formula C12H18N2 B8564125 N-(2,3-dimethylphenyl)-3-pyrrolidinamine

N-(2,3-dimethylphenyl)-3-pyrrolidinamine

Cat. No. B8564125
M. Wt: 190.28 g/mol
InChI Key: HRBYJVVENJTBBO-UHFFFAOYSA-N
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Patent
US05001125

Procedure details

A mixture of 13.10 parts of ethyl 3-[(2.3-dimethylphenyl)amino]-1-pyrrolidinecarboxylate, 28 parts of potassium hydroxide and 240 parts of 2-propanol was stirred and refluxed for 6 hours. The reaction mixture was evaporated. The residue was taken up in water. The product was extracted with dichloromethane. The extract was dried, filtered and evaporated, yielding 6 parts (63%) of N-(2,3-dimethylphenyl)-3-pyrrolidinamine as a residue (intermediate 68).
[Compound]
Name
13.10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-[(2.3-dimethylphenyl)amino]-1-pyrrolidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][CH:10]1[CH2:14][CH2:13][N:12](C(OCC)=O)[CH2:11]1.[OH-].[K+]>CC(O)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][CH:10]1[CH2:14][CH2:13][NH:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
13.10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 3-[(2.3-dimethylphenyl)amino]-1-pyrrolidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)NC1CN(CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1C)NC1CNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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